Cas no 83709-73-3 (12-epi Leukotriene B4)

12-epi Leukotriene B4 化学的及び物理的性質
名前と識別子
-
- 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12S,14Z)-
- 12-epi Leukotriene B4
- 5(S),12(S)-Dihydroxyeicosatetraenoic acid
- 12-epi-LTB4
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicsatetraenoate
- DTXSID601017288
- [S-[R*,R*-(E,Z,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoate
- 12S-LTB4
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
- Q27070760
- SCHEMBL3125900
- GTPL6160
- CHEBI:72795
- SR-01000946891-1
- 5(S),12(S)-Dihydroxyeicosatetraenoate
- 12-epi LTB4
- 12-epi-Leukotriene B4
- SR-01000946891
- AKOS040756146
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicsatetraenoic acid
- 83709-73-3
- (5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- 12(S)-Leukotriene B4
- PD021027
- [S-[R*,R*-(E,Z,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoic acid
- 2-epi-LTB4
- LMFA03020015
- HY-137350
- CS-0138047
-
- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1
- InChIKey: VNYSSYRCGWBHLG-CBBLYLIKSA-N
- ほほえんだ: CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 336.23005950g/mol
- どういたいしつりょう: 336.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 14
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 4
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.04
- ふってん: 536.4°C at 760 mmHg
- フラッシュポイント: 292.3°C
- 屈折率: 1.527
- PSA: 77.76000
- LogP: 4.15830
12-epi Leukotriene B4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L330363-25μg |
12-epi Leukotriene B4 |
83709-73-3 | 25μg |
$ 196.00 | 2023-04-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-100ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 100ug |
¥6558.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-50ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 50ug |
¥3469.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204980A-50µg |
12-epi Leukotriene B4, |
83709-73-3 | 50µg |
¥2512.00 | 2023-09-05 | ||
TRC | L330363-50μg |
12-epi Leukotriene B4 |
83709-73-3 | 50μg |
$ 316.00 | 2023-04-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-25ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 25ug |
¥1890.00 | 2023-09-08 | |
TRC | L330363-25µg |
12-epi Leukotriene B4 |
83709-73-3 | 25µg |
$196.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204980A-50 µg |
12-epi Leukotriene B4, |
83709-73-3 | 50µg |
¥2,512.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204980-25µg |
12-epi Leukotriene B4, |
83709-73-3 | 25µg |
¥1324.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L912790-50μg |
12-epi Leukotriene B4 (12-epi LTB4) |
83709-73-3 | 98% | 50μg |
¥5,419.80 | 2022-01-14 |
12-epi Leukotriene B4 関連文献
-
S. M. F. Lai,P. W. Manley Nat. Prod. Rep. 1984 1 409
-
2. A practical preparation of α-hydroxy and α,β-dihydroxy aldehydes, useful intermediates for the synthesis of arachidonic acid metabolites, starting with D-glyceraldehyde acetonideSentaro Okamoto,Toshiyuki Shimazaki,Yasunori Kitano,Yuichi Kobayashi,Fumie Sato J. Chem. Soc. Chem. Commun. 1986 1352
12-epi Leukotriene B4に関する追加情報
Recent Advances in the Study of 12-epi Leukotriene B4 (CAS: 83709-73-3): Implications for Inflammatory and Immune Responses
Leukotrienes are a class of bioactive lipid mediators derived from arachidonic acid metabolism, playing pivotal roles in inflammatory and immune responses. Among them, 12-epi Leukotriene B4 (12-epi LTB4, CAS: 83709-73-3) has garnered significant attention due to its structural similarity to Leukotriene B4 (LTB4) and its potential biological activities. Recent studies have shed light on the synthesis, metabolism, and functional roles of 12-epi LTB4, offering new insights into its therapeutic implications in inflammatory diseases, autoimmune disorders, and cancer.
The synthesis of 12-epi LTB4 involves the enzymatic oxidation of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway, followed by epimerization at the C12 position. Unlike LTB4, which is a well-characterized pro-inflammatory mediator, 12-epi LTB4 exhibits distinct receptor binding affinities and downstream signaling effects. Recent structural analyses using nuclear magnetic resonance (NMR) and mass spectrometry (MS) have elucidated the conformational differences between 12-epi LTB4 and LTB4, providing a molecular basis for their divergent biological activities.
In vitro and in vivo studies have demonstrated that 12-epi LTB4 modulates neutrophil chemotaxis and activation through interactions with the BLT1 and BLT2 receptors, albeit with lower potency compared to LTB4. Interestingly, 12-epi LTB4 has been shown to exert anti-inflammatory effects in certain contexts, potentially through the inhibition of pro-inflammatory cytokine production and the promotion of resolution pathways. These findings suggest a dual role for 12-epi LTB4 in inflammation, depending on the cellular and molecular microenvironment.
Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of 12-epi LTB4 in biological samples. This has facilitated investigations into its physiological and pathological roles. For instance, elevated levels of 12-epi LTB4 have been detected in the synovial fluid of rheumatoid arthritis patients, implicating its involvement in chronic inflammatory conditions. Additionally, preclinical studies have explored the therapeutic potential of 12-epi LTB4 analogs and inhibitors in models of asthma, psoriasis, and inflammatory bowel disease (IBD).
Despite these advances, several challenges remain in the study of 12-epi LTB4. The lack of selective agonists and antagonists for 12-epi LTB4 receptors has hindered the elucidation of its precise mechanisms of action. Furthermore, the interplay between 12-epi LTB4 and other lipid mediators, such as prostaglandins and resolvins, warrants further investigation. Future research directions may include the development of novel chemical probes and the exploration of 12-epi LTB4's role in immune regulation and tissue repair.
In conclusion, 12-epi Leukotriene B4 (CAS: 83709-73-3) represents a fascinating area of research in the field of lipid mediators. Its unique structural and functional properties offer promising avenues for therapeutic intervention in inflammatory and immune-related diseases. Continued efforts to unravel its biological significance and pharmacological potential will undoubtedly contribute to the advancement of precision medicine in the coming years.
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